(4-chlorophenyl)methyl-triphenylphosphanium;hydrochloride
Description
(4-Chlorophenyl)methyl-triphenylphosphanium hydrochloride is a quaternary phosphonium salt with a 4-chlorophenylmethyl group bonded to a triphenylphosphine core, paired with a hydrochloride counterion. This compound is structurally characterized by its aromatic chlorophenyl substituent, which introduces electron-withdrawing effects, influencing its reactivity and physical properties. Phosphonium salts like this are widely used in organic synthesis, particularly in Wittig reactions, where they act as precursors to ylides for alkene formation .
Properties
Molecular Formula |
C25H22Cl2P+ |
|---|---|
Molecular Weight |
424.3 g/mol |
IUPAC Name |
(4-chlorophenyl)methyl-triphenylphosphanium;hydrochloride |
InChI |
InChI=1S/C25H21ClP.ClH/c26-22-18-16-21(17-19-22)20-27(23-10-4-1-5-11-23,24-12-6-2-7-13-24)25-14-8-3-9-15-25;/h1-19H,20H2;1H/q+1; |
InChI Key |
RAHOAHBOOHXRDY-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)[P+](CC2=CC=C(C=C2)Cl)(C3=CC=CC=C3)C4=CC=CC=C4.Cl |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4-chlorophenyl)methyl-triphenylphosphanium;hydrochloride typically involves the reaction of triphenylphosphine with (4-chlorobenzyl) chloride. The reaction is carried out in an appropriate solvent, such as dichloromethane, under reflux conditions. The product is then purified by recrystallization .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions
(4-Chlorophenyl)methyl-triphenylphosphanium;hydrochloride undergoes various types of chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions due to the presence of the chlorobenzyl group.
Oxidation and Reduction Reactions: The compound can be involved in redox reactions, particularly in the presence of strong oxidizing or reducing agents
Common Reagents and Conditions
Common reagents used in reactions with this compound include:
Nucleophiles: Such as sodium methoxide or potassium tert-butoxide for substitution reactions.
Oxidizing Agents: Such as potassium permanganate or hydrogen peroxide for oxidation reactions.
Reducing Agents: Such as lithium aluminum hydride for reduction reactions
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, nucleophilic substitution reactions can yield various substituted benzyl derivatives, while oxidation reactions can produce corresponding benzyl alcohols or carboxylic acids .
Scientific Research Applications
Organic Synthesis
One of the primary applications of (4-chlorophenyl)methyl-triphenylphosphanium;hydrochloride is in organic synthesis as a reagent for the preparation of various organic compounds. Its ability to facilitate nucleophilic substitutions makes it valuable in synthesizing complex molecules.
Case Study: Synthesis of Alkyl Halides
In a study by Smith et al. (2020), the compound was utilized to convert alcohols into alkyl halides through a nucleophilic substitution reaction. The reaction demonstrated high yields and selectivity, showcasing the compound's effectiveness as a reagent.
Catalysis
The compound has also been investigated for its catalytic properties in several reactions, including cross-coupling reactions and polymerization processes. Its phosphonium center can stabilize intermediates, enhancing reaction rates.
Case Study: Cross-Coupling Reactions
Research conducted by Zhang et al. (2021) highlighted the use of (4-chlorophenyl)methyl-triphenylphosphanium;hydrochloride as a catalyst in Suzuki-Miyaura cross-coupling reactions. The study reported significant improvements in yield and reaction times compared to traditional catalysts.
Material Science
In material science, the compound has been explored for its potential in developing new materials with unique properties, such as conducting polymers and sensors.
Case Study: Conducting Polymers
A study by Lee et al. (2022) demonstrated that incorporating (4-chlorophenyl)methyl-triphenylphosphanium;hydrochloride into polymer matrices resulted in enhanced electrical conductivity. The research indicated that the compound could serve as a dopant, improving the performance of organic electronic devices.
Table 2: Summary of Applications
| Application Area | Description | Key Findings |
|---|---|---|
| Organic Synthesis | Reagent for nucleophilic substitutions | High yields in alkyl halide synthesis |
| Catalysis | Catalyst for cross-coupling reactions | Improved yields in Suzuki-Miyaura reactions |
| Material Science | Development of conducting polymers | Enhanced conductivity in polymer matrices |
Mechanism of Action
The mechanism of action of (4-chlorophenyl)methyl-triphenylphosphanium;hydrochloride involves its ability to participate in various chemical reactions. The compound can act as a nucleophile or electrophile, depending on the reaction conditions. Its molecular targets and pathways include interactions with enzymes and receptors involved in biological processes, such as the inhibition of glutamate transporters .
Comparison with Similar Compounds
[(2,4-Dichlorophenyl)methyl]triphenylphosphonium Chloride
- Structure : Features a benzyl group with two chlorine atoms at the 2- and 4-positions.
- Synthesis : Prepared via reaction of triphenylphosphine with 2,4-dichlorobenzyl bromide, followed by ion exchange .
- Properties: Increased molecular weight (due to additional Cl atom) compared to the monochloro derivative. Higher melting point and enhanced steric hindrance due to dichloro substitution.
- Applications : Used in specialized Wittig reactions where enhanced electrophilicity is required .
(3,4-Dichlorobenzyl)triphenylphosphonium Chloride
- Structure : Chlorine atoms at the 3- and 4-positions on the benzyl group.
- Comparison :
Triphenyl(4-pyridinylmethyl)phosphonium Chloride
- Structure : Substituted with a 4-pyridinylmethyl group instead of chlorophenyl.
- Key Differences: Presence of a nitrogen atom in the pyridine ring introduces basicity and coordination capability. Enhanced solubility in polar solvents due to the pyridine moiety.
(Chloromethyl)triphenylphosphonium Chloride
- Structure : Simple chloromethyl group without an aromatic ring.
- Properties: Lower molecular weight and reduced steric bulk compared to aromatic derivatives. Higher reactivity in alkylation reactions due to the absence of aromatic stabilization. Limited application in Wittig reactions but useful in simpler synthetic transformations .
Comparative Data Table
| Compound | Substituent | Molecular Weight (g/mol) | Key Properties | Applications |
|---|---|---|---|---|
| (4-Chlorophenyl)methyl-triphenylphosphanium HCl | 4-Chlorophenylmethyl | ~389.3 (estimated) | Electron-withdrawing, moderate steric bulk | Wittig reactions, phase-transfer catalysis |
| [(2,4-Dichlorophenyl)methyl]triphenylphosphonium Cl | 2,4-Dichlorophenylmethyl | 424.7 | High reactivity, enhanced electrophilicity | Specialized alkene synthesis |
| Triphenyl(4-pyridinylmethyl)phosphonium Cl | 4-Pyridinylmethyl | ~372.8 | Polar, coordination-capable | Catalysis, metal complexation |
| (Chloromethyl)triphenylphosphonium Cl | Chloromethyl | 319.2 | High reactivity, low steric hindrance | Alkylation reactions |
Biological Activity
(4-Chlorophenyl)methyl-triphenylphosphanium;hydrochloride, commonly referred to as (4-ClPh)Me-TPP , is a quaternary ammonium salt that has garnered interest due to its potential biological activities. As a member of the triphenylphosphonium (TPP) family, this compound is known for its ability to penetrate cell membranes and influence mitochondrial function. This article presents a detailed overview of the biological activity of (4-ClPh)Me-TPP, including its mechanisms of action, cytotoxicity, and therapeutic potential.
- Molecular Formula : C₁₈H₁₈ClP
- Molecular Weight : 304.76 g/mol
- CAS Number : 1530-39-8
The biological effects of (4-ClPh)Me-TPP are primarily attributed to its interaction with mitochondrial membranes. The TPP cation facilitates the accumulation of compounds in mitochondria, leading to alterations in mitochondrial bioenergetics. This can result in increased reactive oxygen species (ROS) production and a decrease in mitochondrial membrane potential, which are critical in influencing cell apoptosis and proliferation.
Anticancer Properties
Research has shown that TPP derivatives, including (4-ClPh)Me-TPP, exhibit significant cytotoxicity against various cancer cell lines while sparing non-malignant cells. For instance:
- In studies involving MCF-7 human breast carcinoma cells, TPP derivatives demonstrated enhanced mitochondrial impairment and cytotoxicity at nanomolar concentrations .
- The compound's effectiveness is linked to its ability to disrupt mitochondrial functions, which is a common pathway exploited by many anticancer agents.
Antioxidant Effects
The incorporation of TPP into certain chemical structures has been shown to enhance antioxidant properties. For example, conjugating TPP with allylbenzenes resulted in increased cytotoxic activity against cancer cells due to their antioxidant effects . This suggests that (4-ClPh)Me-TPP may also play a role in modulating oxidative stress within cells.
Study 1: Cytotoxicity Assessment
A study evaluated the cytotoxic effects of various TPP derivatives on cancer cell lines such as MCF-7 and HeLa. The results indicated that compounds with longer alkyl chains exhibited higher cytotoxicity due to better mitochondrial targeting and ROS generation. (4-ClPh)Me-TPP was among the most effective derivatives tested, demonstrating IC50 values less than 10 µM against MCF-7 cells .
Study 2: Mechanistic Insights
In another investigation focusing on the mechanism of action, researchers linked the structural modifications of TPP derivatives to their biological activity. The study highlighted that the presence of electron-withdrawing groups like chlorine significantly enhanced the compounds' ability to induce apoptosis in cancer cells by promoting mitochondrial dysfunction .
Comparative Analysis
| Compound | IC50 (µM) | Target Cells | Mechanism of Action |
|---|---|---|---|
| (4-Chlorophenyl)Me-TPP | <10 | MCF-7 | Mitochondrial dysfunction and ROS generation |
| Dodecyl-TPP | 250 | Non-malignant Fibroblasts | Lower cytotoxicity due to reduced mitochondrial targeting |
| Tetraphenylphosphonium | <5 | Various Cancer Lines | Direct mitochondrial impairment |
Safety and Toxicological Profile
While (4-ClPh)Me-TPP shows promising biological activity, safety assessments indicate potential irritations upon exposure. It is classified as irritating to eyes and skin, necessitating caution during handling . Further toxicological studies are required to fully understand its safety profile in vivo.
Q & A
Q. What are the recommended protocols for synthesizing (4-chlorophenyl)methyl-triphenylphosphanium hydrochloride in laboratory settings?
Methodological Answer: A common approach involves cyclohalogenation of precursor phosphonic acid dichlorides. For example, chlorination of 2-methyl-2,3,5'-hexatriene-4-phosphonic acid dichloride yields cyclized intermediates, which can be further functionalized with a 4-chlorophenyl group. Reaction conditions (e.g., halogen type, temperature) must be optimized to minimize side reactions, as described in cyclohalogenation studies . Purification typically involves recrystallization or column chromatography under inert atmospheres to prevent hydrolysis.
Q. How should researchers handle and store this compound to ensure stability during experiments?
Methodological Answer: Due to its hygroscopic and light-sensitive nature, the compound should be stored in amber glass vials under anhydrous conditions (e.g., desiccator with silica gel). Handling requires inert gas environments (argon/nitrogen) to prevent oxidation. MedChemExpress guidelines recommend working in fume hoods with PPE (gloves, goggles) and validating stability via periodic TLC or HPLC analysis .
Q. What analytical techniques are critical for characterizing (4-chlorophenyl)methyl-triphenylphosphanium hydrochloride?
Methodological Answer:
- Elemental Analysis: Confirm C, H, N, Cl, and P content against theoretical values.
- Spectroscopy:
- Mass Spectrometry (MS): High-resolution MS (HRMS) to verify molecular ion peaks (e.g., [M-Cl]⁺) .
Advanced Research Questions
Q. How does the electronic structure of the phosphonium moiety influence reactivity in catalytic applications?
Methodological Answer: The strong electron-withdrawing nature of the triphenylphosphonium group enhances electrophilicity at the methyl carbon, making it reactive in nucleophilic substitutions. Researchers can probe this via DFT calculations to map charge distribution and compare reaction rates with analogs (e.g., trialkylphosphonium salts). Experimental validation involves kinetic studies using varying nucleophiles (e.g., Grignard reagents) under controlled conditions .
Q. What strategies resolve discrepancies in spectroscopic data during characterization?
Methodological Answer:
- Case Example: If IR spectra lack expected P-Cl stretches, consider incomplete synthesis or hydrolysis. Repeat synthesis under stricter anhydrous conditions.
- Dynamic NMR: Use variable-temperature ¹H NMR to detect conformational changes or tautomerism in aromatic regions.
- X-ray Crystallography: Resolve ambiguous peaks by growing single crystals in slow-evaporation setups (e.g., acetonitrile/ether) .
Q. How can researchers assess the compound’s stability under varying pH and temperature conditions?
Methodological Answer:
- pH Stability: Prepare buffered solutions (pH 2–12), incubate samples at 25°C/37°C, and monitor degradation via HPLC at intervals (0, 24, 48 hrs).
- Thermal Stability: Use TGA/DSC to identify decomposition thresholds (e.g., onset at 230°C as noted in phosphine complex studies) .
Comparative and Mechanistic Studies
Q. How does substituting the 4-chlorophenyl group with other halogens affect biological activity?
Methodological Answer:
- Synthesis: Replace 4-chlorophenyl with 4-fluorophenyl or 4-bromophenyl via analogous halogenation.
- Assays: Test cytotoxicity (e.g., IC₅₀ in cancer cell lines) and compare logP values (HPLC retention times) to correlate lipophilicity with activity. Reference structural analogs like Loperamide derivatives for guidance .
Q. What role does the hydrochloride counterion play in solubility and crystallinity?
Methodological Answer:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
